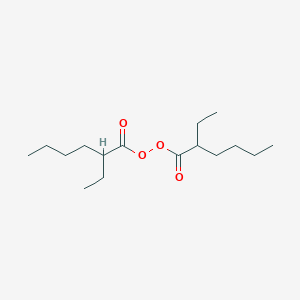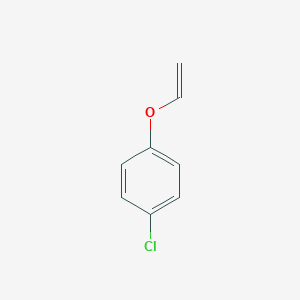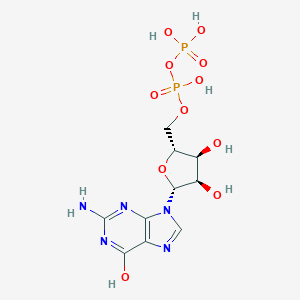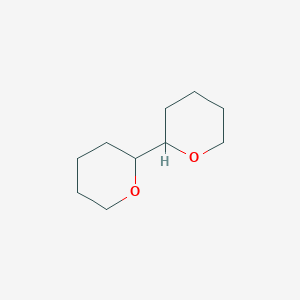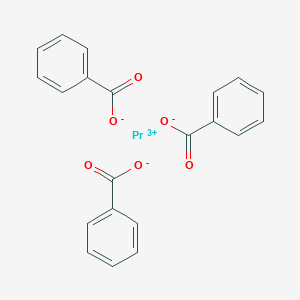
Praseodymium(3+) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(3+) benzoate is a rare earth metal organic compound that has gained attention due to its potential applications in scientific research. It is known for its unique properties, such as its high thermal stability and its ability to form strong coordination bonds with other molecules.
Aplicaciones Científicas De Investigación
Praseodymium(3+) benzoate has been extensively studied for its potential applications in scientific research. It has been used as a catalyst in various organic reactions, such as esterification, transesterification, and Friedel-Crafts reactions. It has also been used as a luminescent material in optoelectronic devices, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Furthermore, this compound has been explored for its potential applications in biomedical imaging and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Praseodymium(3+) benzoate is not fully understood, but it is believed to involve the coordination of Praseodymium(III) ions with other molecules or ions. The Praseodymium(III) ions form strong coordination bonds with the functional groups of the molecules, which can lead to changes in their chemical and physical properties. For example, this compound has been shown to enhance the luminescence of certain organic molecules, which can be useful for imaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is known that rare earth metals can have toxic effects on living organisms, especially at high concentrations. Therefore, caution should be exercised when handling this compound in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Praseodymium(3+) benzoate in laboratory experiments is its high thermal stability, which makes it suitable for high-temperature reactions. It also has a high coordination number, which allows it to form strong coordination bonds with other molecules. However, one of the limitations is its high cost and limited availability. This compound is a rare earth metal compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on Praseodymium(3+) benzoate. One of the areas of interest is its potential applications in biomedical imaging and drug delivery systems. Another area of interest is its use as a catalyst in organic reactions, especially those involving renewable resources. Furthermore, the synthesis of this compound using green chemistry principles is an area of active research, which aims to reduce the environmental impact of the synthesis process.
In conclusion, this compound is a rare earth metal organic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
The synthesis of Praseodymium(3+) benzoate is a complex process that involves several steps. One of the most common methods is the reaction of Praseodymium(III) oxide with benzoic acid in the presence of a solvent such as ethanol or water. The reaction is carried out under controlled conditions such as temperature, pressure, and pH, to ensure the formation of pure and stable this compound crystals. Other methods such as sol-gel synthesis, hydrothermal synthesis, and microwave-assisted synthesis have also been reported.
Propiedades
Número CAS |
19411-95-1 |
|---|---|
Fórmula molecular |
C21H15O6Pr |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
praseodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
XDFGURDROXHOOM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
Otros números CAS |
19411-95-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





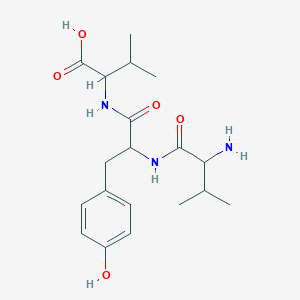
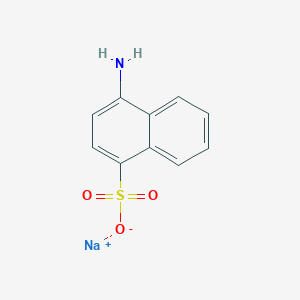
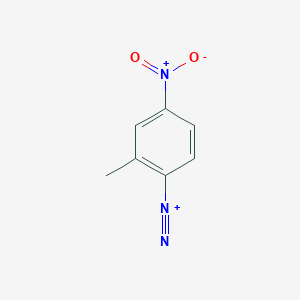
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

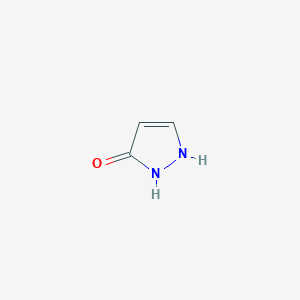
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
